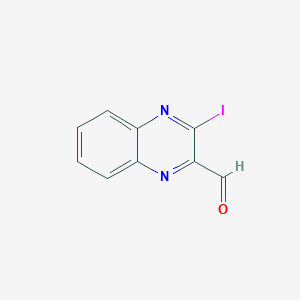
(R)-Cyclopropyl(3,5-difluoropyridin-4-yl)methanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-Cyclopropyl(3,5-difluoropyridin-4-yl)methanamine is a chemical compound with the molecular formula C8H9F2N. This compound is characterized by the presence of a cyclopropyl group attached to a pyridine ring substituted with two fluorine atoms at the 3 and 5 positions. It is used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-Cyclopropyl(3,5-difluoropyridin-4-yl)methanamine typically involves the following steps:
Formation of the Pyridine Ring: The pyridine ring is synthesized with the desired fluorine substitutions at the 3 and 5 positions.
Attachment of the Cyclopropyl Group: The cyclopropyl group is introduced through a cyclopropanation reaction.
Introduction of the Methanamine Group: The methanamine group is added via a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:
Batch or Continuous Flow Reactors: To control reaction conditions and improve efficiency.
Purification Steps: Such as crystallization or chromatography to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions
®-Cyclopropyl(3,5-difluoropyridin-4-yl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Like lithium aluminum hydride or sodium borohydride.
Nucleophiles: Including amines, alcohols, or thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of functionalized derivatives.
Aplicaciones Científicas De Investigación
®-Cyclopropyl(3,5-difluoropyridin-4-yl)methanamine is utilized in several scientific research fields:
Chemistry: As a building block for synthesizing more complex molecules.
Biology: In studies involving enzyme inhibition and receptor binding.
Industry: Used in the production of agrochemicals and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of ®-Cyclopropyl(3,5-difluoropyridin-4-yl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling.
Comparación Con Compuestos Similares
Similar Compounds
- ®-1-(3,5-Difluoropyridin-4-yl)ethan-1-ol
- ®-1-(3,5-Difluoropyridin-4-yl)ethan-1-amine dihydrochloride
Uniqueness
®-Cyclopropyl(3,5-difluoropyridin-4-yl)methanamine is unique due to its cyclopropyl group, which imparts distinct chemical and biological properties. This differentiates it from other similar compounds that may lack this structural feature.
Propiedades
Fórmula molecular |
C9H10F2N2 |
|---|---|
Peso molecular |
184.19 g/mol |
Nombre IUPAC |
(R)-cyclopropyl-(3,5-difluoropyridin-4-yl)methanamine |
InChI |
InChI=1S/C9H10F2N2/c10-6-3-13-4-7(11)8(6)9(12)5-1-2-5/h3-5,9H,1-2,12H2/t9-/m1/s1 |
Clave InChI |
GJACGOWGNQVPPX-SECBINFHSA-N |
SMILES isomérico |
C1CC1[C@H](C2=C(C=NC=C2F)F)N |
SMILES canónico |
C1CC1C(C2=C(C=NC=C2F)F)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



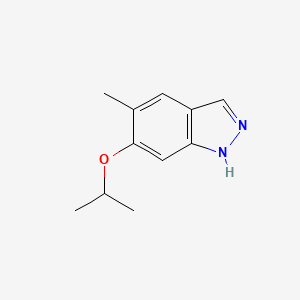
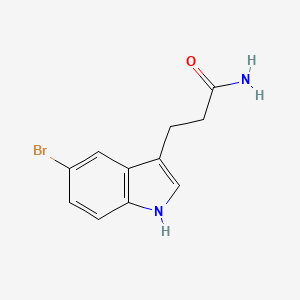

![(1S,2S,4R)-7,7-dimethyl-1-(sulfanylmethyl)bicyclo[2.2.1]heptan-2-ol](/img/structure/B13027908.png)
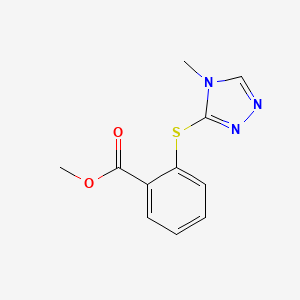
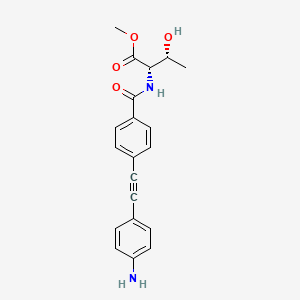
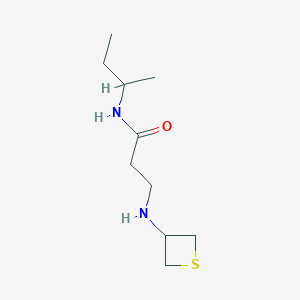
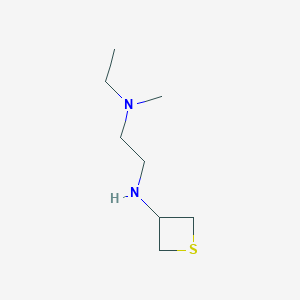
![1-methyl-1H-pyrrolo[3,2-c]pyridine-4-carboxylic acid](/img/structure/B13027933.png)
![(1S)-1-[5-Fluoro-3-(trifluoromethyl)phenyl]prop-2-enylamine](/img/structure/B13027940.png)
![4-Chloro-3-methylthieno[3,2-c]pyridine-7-carboxylic acid](/img/structure/B13027951.png)
![2-(3-Chlorophenyl)-6-methylimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B13027952.png)
